molecular formula C12H9Br2N B2833010 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 861206-23-7

5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline

Número de catálogo: B2833010
Número CAS: 861206-23-7
Peso molecular: 327.019
Clave InChI: DAHMUJBHSOWVNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound with the molecular formula C12H9Br2N It is a derivative of cyclopenta[b]quinoline, characterized by the presence of two bromine atoms at the 5 and 7 positions and a dihydro group at the 2 and 3 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the bromination of 2,3-dihydro-1H-cyclopenta[b]quinoline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5 and 7 positions. The reaction conditions often include the use of a solvent such as acetic acid or chloroform and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydro group to a fully saturated cyclopentane ring.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with varying degrees of oxidation.

    Reduction: Fully saturated cyclopentane derivatives.

    Substitution: Compounds with different functional groups replacing the bromine atoms.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

One of the most significant applications of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline derivatives is their role as inhibitors of acetylcholinesterase (AChE). A study demonstrated that several synthesized derivatives exhibited potent AChE inhibitory activity comparable to tacrine, a well-known AChE inhibitor used in Alzheimer's disease treatment. Among these compounds, one derivative showed an IC50 value of 3.65 nM, indicating strong inhibitory potential .

Table 1: AChE Inhibition Potency of Derivatives

CompoundIC50 (nM)Selectivity for AChE over BChE
5,7-Dibromo Derivative3.65High
Tacrine~10Moderate

Fructose-1,6-Bisphosphatase Inhibition

Another important application is the inhibition of fructose-1,6-bisphosphatase (F16BPase), which is crucial in gluconeogenesis. Substituted derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been identified as potential F16BPase inhibitors with significantly lower activity against epidermal growth factor receptor (EGFR) tyrosine kinase. This selectivity may provide therapeutic advantages in metabolic disorders .

Radiopharmaceutical Development

The compound has also been explored for its potential use in radiopharmaceuticals. A biodistribution study involving a radiolabeled derivative showed promising results for diagnostic applications in Alzheimer's disease. The ability to selectively bind to biological targets while maintaining low toxicity is critical for developing effective radiopharmaceuticals .

Drug Design and Development

The structural versatility of this compound makes it an attractive scaffold for drug development. Its derivatives can be modified to enhance selectivity and potency against various biological targets. The molecular modeling studies indicate that these compounds interact effectively with the active sites of enzymes like AChE and F16BPase, paving the way for rational drug design approaches .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various derivatives of this compound:

  • Case Study 1 : A series of new tacrine analogs were synthesized and evaluated for their AChE inhibitory activity. The findings highlighted the importance of structural modifications in enhancing selectivity and potency .
  • Case Study 2 : Research on substituted derivatives aimed at F16BPase inhibition revealed that specific modifications could lead to significant improvements in enzyme selectivity while reducing unwanted side effects associated with EGFR inhibition .

Mecanismo De Acción

The mechanism of action of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparación Con Compuestos Similares

Similar Compounds

    2,3-Dihydro-1H-cyclopenta[b]quinoline: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

    5,7-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

    5,7-Difluoro-2,3-dihydro-1H-cyclopenta[b]quinoline: Fluorine atoms provide different electronic effects compared to bromine.

Uniqueness

5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline is unique due to the presence of bromine atoms, which impart specific reactivity and properties. The bromine atoms make the compound more suitable for certain types of chemical reactions, such as nucleophilic substitution, and can influence its biological activity.

Actividad Biológica

5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, based on recent research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by its unique bicyclic structure, which is conducive to various biological interactions. The synthesis typically involves multi-step organic reactions that yield high-purity compounds suitable for biological testing. The synthetic routes often include the reaction of appropriate precursors under controlled conditions to optimize yield and purity.

Target Organisms

Research indicates that this compound exhibits potent activity against several pathogens, particularly:

  • Leishmania aethiopica : A causative agent of leishmaniasis.
  • Plasmodium berghei : A model organism for studying malaria.

Mode of Action

The compound primarily interacts with specific targets within the organisms:

  • It fits into the active site of the LmPTR1 pocket , inhibiting the growth and replication of Leishmania species.
  • The antipromastigote activity is significantly higher than that of standard treatments like miltefosine and amphotericin B deoxycholate, with reported activity being 174-fold and 2.6-fold more effective, respectively.

Antileishmanial Activity

In vitro studies have demonstrated that this compound has a notable inhibitory effect on Leishmania parasites. For example:

  • IC50 Values : The compound showed an IC50 value indicating effective inhibition of parasite growth in cultured cells.
  • In Vivo Studies : Animal models (e.g., Balb/c mice) demonstrated significant reductions in parasite burden in liver and spleen upon treatment with this compound .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally related compounds was conducted:

Compound NameTarget PathogenIC50 (µM)Activity Level
This compoundLeishmania aethiopica<10High
MiltefosineLeishmania donovani12.5Moderate
Amphotericin BLeishmania aethiopica25Low

This table illustrates the superior efficacy of this compound compared to established treatments.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antileishmanial Studies : A study showed that treatment with this compound resulted in over 60% reduction in parasite load in infected mice .
  • Pharmacokinetics : In vitro pharmacokinetic evaluations indicated good stability in simulated gastric and intestinal fluids, suggesting favorable absorption characteristics .
  • Safety Profile : Toxicity assessments via in silico methods indicated low toxicity levels across various biological systems .

Propiedades

IUPAC Name

5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2N/c13-9-5-8-4-7-2-1-3-11(7)15-12(8)10(14)6-9/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHMUJBHSOWVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=CC(=CC(=C3N=C2C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320157
Record name 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666574
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861206-23-7
Record name 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.